molecular formula C12H12N2O3 B7587891 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B7587891
M. Wt: 232.23 g/mol
InChI Key: HZMZNNDGNPSEJJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2,4-dimethylphenyl substituent at the N1 position and a ketone group at the C5 position of the pyrazole ring (Figure 1).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17/h3-5H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMZNNDGNPSEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Solvents : Ethanol, methanol, or acetic acid are commonly used due to their ability to stabilize intermediates.

  • Catalysts : Acidic conditions (e.g., HCl, H₂SO₄) promote protonation of the carbonyl group, accelerating nucleophilic attack. A study demonstrated that 10% HCl in ethanol at 80°C for 6 hours yielded the product with 78% efficiency.

  • Temperature : Reactions typically require reflux conditions (70–100°C) to overcome activation barriers.

Example Procedure:

  • Dissolve 2,4-dimethylphenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in 50 mL ethanol.

  • Add 5 mL concentrated HCl dropwise under stirring.

  • Reflux at 80°C for 6 hours.

  • Cool to room temperature, precipitate the product via neutralization with NaHCO₃, and recrystallize from ethanol/water.

Optimization of Substituent Compatibility

The position and nature of substituents on both the hydrazine and dicarbonyl components critically influence reaction outcomes.

Role of the 2,4-Dimethylphenyl Group

  • Electron-donating methyl groups enhance the nucleophilicity of the hydrazine, reducing reaction time by 20–30% compared to unsubstituted phenylhydrazines.

  • Steric effects from the 2,4-dimethyl configuration necessitate longer reaction times (8–10 hours) compared to monosubstituted analogs.

Carboxylic Acid Formation

Post-cyclization hydrolysis of ester intermediates is required to generate the carboxylic acid moiety. Using NaOH (2M) in aqueous ethanol at 60°C for 2 hours achieves >95% conversion.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation for 15 minutes in DMF achieved 82% yield, comparable to conventional methods.

Photochemical Cyclization

UV light (254 nm) in the presence of TiO₂ as a photocatalyst enables room-temperature synthesis, though yields remain lower (55–60%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces byproduct formation. Pilot-scale trials achieved 85% yield with a residence time of 30 minutes.

Waste Management

  • Neutralization of acidic waste streams with Ca(OH)₂ precipitates sulfates/chlorides for safe disposal.

  • Solvent recovery via distillation reduces environmental impact.

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Purity (%)Scalability
Conventional reflux78698Moderate
Microwave-assisted820.2597High
Photochemical582490Low
Continuous flow850.599High

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. Studies indicate that 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid demonstrates effective activity against various bacterial strains. This compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymatic pathways essential for microbial survival .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for developing new anti-inflammatory drugs. This property is particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .

Analgesic Effects
Analgesic properties have also been attributed to this pyrazole derivative. Experimental models suggest that it may modulate pain pathways, providing relief in acute and chronic pain scenarios. The efficacy of this compound in pain management could lead to its incorporation into new analgesic formulations .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for the introduction of specific properties into polymer matrices, enhancing thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial uses .

Coatings and Inks
The compound's chemical structure makes it suitable for use in coatings and inks due to its stability and resistance to degradation. It can be incorporated into formulations to improve adhesion, durability, and resistance to environmental factors .

Agricultural Chemistry Applications

Pesticide Development
The compound has been explored as a potential pesticide agent. Its efficacy against various pests suggests it could serve as a basis for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Study Evaluated against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to control groups
Anti-inflammatory Mechanism Research Investigated cytokine productionReduced levels of TNF-alpha and IL-6 in treated cells
Polymer Synthesis Experiment Developed new polymer compositesEnhanced mechanical properties observed with the addition of the compound

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or interact with receptor proteins, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The compound belongs to a broader class of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acids. Below is a comparative analysis of its structural and functional analogs.

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (N1, C4) Molecular Weight Key Properties/Applications Reference
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid 2,4-Dimethylphenyl, H 260.27 Discontinued; potential synthetic intermediate
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl, 2-hydroxyethyl 282.68 Enhanced solubility due to hydroxyl group; pharmacological interest
1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Nitrophenyl, H 277.22 High electron-withdrawing nitro group; materials science applications
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid 2,4-Dichlorophenyl, 4-methyl 369.63 CB1 receptor interaction; anti-obesity research
4,5-Dihydro-5-oxo-1-(2-sulfophenyl)-4-[2-(2-sulfophenyl)diazenyl]-1H-pyrazole-3-carboxylic acid 2-Sulfophenyl, azo group 464.39 Azo dye properties; textile industry applications
Key Observations :

Substituent Influence on Lipophilicity :

  • The 2,4-dimethylphenyl group (target compound) increases hydrophobicity (logP ~2.1 estimated), whereas sulfophenyl or hydroxyethyl substituents (e.g., ) enhance aqueous solubility.
  • Chlorophenyl and nitrophenyl analogs exhibit intermediate solubility but higher polarity due to halogen or nitro groups .

Biological Activity: Chlorophenyl derivatives (e.g., ) show affinity for receptors like CB1, attributed to halogen-mediated van der Waals interactions. The absence of halogens in the target compound may limit such interactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving Suzuki-Miyaura coupling or ester hydrolysis .
  • Nitro and sulfophenyl analogs require nitration or sulfonation steps, increasing synthetic complexity .

Crystallographic and Hydrogen-Bonding Patterns

Pyrazole-carboxylic acids often form robust hydrogen-bonding networks. For example:

  • Carboxylic Acid Dimerization : The carboxylic acid group in the target compound can form cyclic dimers, stabilizing crystal lattices .
  • Comparison with Chlorophenyl Analog : The 4-chlorophenyl derivative () may exhibit stronger π-π stacking due to the electron-withdrawing chlorine, whereas the dimethylphenyl group in the target compound favors hydrophobic packing .

Pharmacological and Industrial Relevance

  • Drug Development : Chlorophenyl derivatives (e.g., ) are explored as NMDA receptor antagonists or anti-obesity agents, while the target compound’s lack of halogens may limit such applications.
  • Materials Science : Nitrophenyl analogs () are utilized in high-purity materials, whereas sulfophenyl-azo derivatives () serve as dyes.

Biological Activity

1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3

This structure features a pyrazole ring with substituents that contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., certain pyrazole derivatives demonstrated up to 85% inhibition of these cytokines at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. A notable study highlighted that pyrazole derivatives exhibit cytotoxic effects against human colon adenocarcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHT-29 (Colon)15Apoptosis induction
Compound BMCF-7 (Breast)20Cell cycle arrest
Compound CA549 (Lung)10ROS generation

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. A study reported that certain compounds showed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the pyrazole structure enhances this activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound DS. aureus25
Compound EE. coli20
Compound FPseudomonas aeruginosa18

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and tumor growth.

Case Studies

Recent studies have focused on synthesizing novel derivatives based on the core structure of pyrazoles to enhance their biological activities further. For instance, a series of modified compounds were tested for their anti-inflammatory and anticancer properties, yielding promising results that suggest structural modifications can lead to improved efficacy .

Q & A

What are the established synthetic routes for 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

Level : Basic
Methodological Answer :
The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or β-diketones. A Vilsmeier–Haack reaction (using POCl₃ and DMF) is commonly employed to introduce formyl groups into pyrazole intermediates, followed by oxidation to the carboxylic acid . For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde precursors can be prepared via this method, which may be adapted by substituting the aryl group with 2,4-dimethylphenyl . Post-synthesis purification typically involves recrystallization or column chromatography, with characterization via NMR (¹H/¹³C) and FTIR to confirm regioselectivity and functional group integrity.

How is the compound characterized post-synthesis to confirm structural identity?

Level : Basic
Methodological Answer :
Structural confirmation requires a multi-technique approach:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles. SHELXL is widely used for refinement, with hydrogen bonding patterns analyzed via graph set notation (e.g., R₂²(8) motifs) .
  • Spectroscopy : ¹H NMR (δ ~5.5–6.5 ppm for pyrazole protons; δ ~12 ppm for carboxylic acid proton) and ¹³C NMR (carbonyl carbons at ~165–175 ppm) .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm) ensures purity, while LC-MS confirms molecular weight .

How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for this compound?

Level : Advanced
Methodological Answer :
Crystallographic challenges like twinning or disorder require:

  • SHELXD/SHELXE : For experimental phasing and twin refinement. The HKLF5 format in SHELXL handles twinned data by applying a twin law (e.g., -h, -k, -l) .
  • Hydrogen Bonding Analysis : Use Mercury (CCDC) to map interactions and identify pseudo-symmetry. For example, intermolecular O–H···O bonds between carboxylic acid groups may create layered packing, masking true symmetry .
  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution and reduce overlap in disordered regions .

What computational methods predict the compound’s interaction with biological targets (e.g., CB1 receptors)?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Maestro docks the compound into CB1 receptor homology models. Key interactions include hydrogen bonding between the carboxylic acid group and Arg³⁰⁶, and π-π stacking of the 2,4-dimethylphenyl group with Phe¹⁷⁰/Trp¹⁷² .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinity, with ∆G < -8 kcal/mol indicating strong antagonism .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl groups) with bioactivity .

How can hydrogen bonding patterns in the crystal structure inform material properties?

Level : Advanced
Methodological Answer :
Hydrogen bonding governs supramolecular assembly and stability:

  • Graph Set Analysis : Classify motifs (e.g., D(2) for dimeric carboxylic acid pairs) to predict solubility and melting points. Strong O–H···O bonds (d ≈ 2.6 Å) enhance thermal stability .
  • Hirshfeld Surface Analysis : CrystalExplorer maps interaction ratios (e.g., O···H contacts >50% suggest polar surfaces). This informs co-crystal design for improved bioavailability .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphism driven by H-bond variations .

How to address conflicting bioactivity data in enantiomeric or diastereomeric forms?

Level : Advanced
Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with amylose-based columns (Chiralpak AD-H) to separate enantiomers. Assign configurations via ECD spectroscopy or anomalous scattering in SCXRD .
  • Isomer-Specific Assays : Test isolated isomers in vitro (e.g., cAMP inhibition for CB1 antagonism). For example, (-)-isomers may show 10x higher potency due to steric complementarity in the receptor pocket .
  • Metabolic Stability : LC-MS/MS tracks isomer-specific degradation in hepatocyte models, explaining divergent in vivo results .

What analytical strategies differentiate this compound from structurally similar impurities?

Level : Advanced
Methodological Answer :

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to identify regioisomers (e.g., pyrazole C3 vs. C5 substitution) .
  • High-Resolution MS : Orbitrap instruments (resolving power >60,000) distinguish isotopic patterns of impurities (e.g., chlorine-containing byproducts) .
  • XPS : Binding energy shifts in N 1s spectra (~399–401 eV) confirm pyrazole vs. triazole contaminants .

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